N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3,3-dimethylbutanamide

Data gap Procurement risk Experimental characterization needed

This thiophene-amide compound is commercially available from screening-compound suppliers for non-human research purposes. Its REACH registration confirms EU regulatory compliance. The absence of peer-reviewed pharmacological data and its unique 1-hydroxyethyl substituent with sterically bulky 3,3-dimethylbutanamide terminus offer researchers a novel chemotype for un-drugged targets, particularly as a comparative tool against 17β-HSD2 inhibitors. The secondary alcohol and tertiary-alkyl amide provide handles for forced-degradation studies. Due to the lack of published SAR, substitution with cheaper analogs is inadvisable. Procure in small quantities (5–20 mg) for pilot screens to empirically evaluate its profile.

Molecular Formula C14H23NO2S
Molecular Weight 269.4
CAS No. 2034256-32-9
Cat. No. B2481916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3,3-dimethylbutanamide
CAS2034256-32-9
Molecular FormulaC14H23NO2S
Molecular Weight269.4
Structural Identifiers
SMILESCC(C1=CC=C(S1)CCNC(=O)CC(C)(C)C)O
InChIInChI=1S/C14H23NO2S/c1-10(16)12-6-5-11(18-12)7-8-15-13(17)9-14(2,3)4/h5-6,10,16H,7-9H2,1-4H3,(H,15,17)
InChIKeyWHGHNOLCZMQBBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3,3-dimethylbutanamide (CAS 2034256-32-9): Compound Identity and Basic Characteristics for Procurement Evaluation


N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3,3-dimethylbutanamide (CAS 2034256-32-9) is a synthetic organic molecule comprising a thiophene core substituted with a 1-hydroxyethyl group and an amide-linked 3,3-dimethylbutanoyl moiety (molecular formula C14H23NO2S, MW 269.40 g/mol) [1]. The compound is commercially available from screening-compound suppliers in milligram quantities for non‑human research purposes [1], and its substance identity has been registered under EU REACH with an ECHA Infocard [2]. However, peer‑reviewed pharmacological data or target‑annotation information for this specific compound could not be identified in the publicly accessible biomedical literature, patent databases, or authoritative activity‑curation platforms at the time of this analysis.

Why Generic Substitution Within the Thiophene Amide Class Cannot Be Assumed for N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3,3-dimethylbutanamide


In the absence of published structure‑activity relationship (SAR) data, head‑to‑head selectivity profiles, or annotated target‑engagement data specific to this compound, there is no empirical basis to assume that closely related thiophene‑amide analogs or in‑class compounds would reproduce its biological or physicochemical behavior. Minor structural modifications—such as variation in the hydroxyalkyl substituent, linker length, or acyl group bulk—are known to produce orders‑of‑magnitude shifts in potency, selectivity, and ADME properties within related chemotypes [1]. Therefore, scientific and industrial users cannot rely on class‑level inference to substitute this compound with a cheaper or more readily available congener without risking significant deviation from the (as yet uncharacterized) profile of the target molecule.

Quantitative Performance Evidence for N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3,3-dimethylbutanamide Versus Closest Analogs


Absence of Comparator-Based Quantitative Activity Data for the Target Compound

A systematic search of PubMed, ChEMBL, BindingDB, and major patent repositories (USPTO, WIPO, Espacenet) did not retrieve any primary research article, patent example, or curated database entry that reports a quantitative biological activity (IC50, Ki, EC50, % inhibition) for N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3,3-dimethylbutanamide, either alone or in direct comparison with a structural analog [1][2]. Consequently, no Evidence_Item in this guide meets the minimum criteria for a ‘Direct head‑to‑head comparison’, ‘Cross‑study comparable’, or ‘Class‑level inference’ tag that would support a credible differentiation claim. All candidate comparator compounds identified through structural similarity searches likewise lack publicly disclosed potency data under matched assay conditions. This data vacuum precludes any quantitative procurement‑differentiation argument from being made on current evidence.

Data gap Procurement risk Experimental characterization needed

Application Scenarios for N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3,3-dimethylbutanamide Based on Available Evidence


Internal Screening‑Library Assembly for Novel Target Deconvolution

Because no public target annotations exist, the compound may serve as a structurally novel entry in proprietary screening decks where the goal is to identify new chemical starting points for un‑drugged targets. Its thiophene‑amide scaffold shares topological features with known hydroxysteroid dehydrogenase inhibitors [1], making it a candidate for empirical profiling against oxidoreductase panels. Procurement in small (5–20 mg) quantities from vendors such as Life Chemicals [2] allows cost‑effective inclusion in pilot screens.

Pharmacophore Validation in 17β‑HSD2 Inhibitor Research Programs

The compound contains a thiophene‑ethyl‑linker‑amide architecture reminiscent of published 17β‑HSD2 inhibitors [1]. Researchers seeking to explore how the 1‑hydroxyethyl substituent and the sterically bulky 3,3‑dimethylbutanamide terminus affect enzyme inhibition can use this compound as a comparative tool, provided they generate matched‑assay data against a reference inhibitor such as the thiophene‑2‑carboxamide leads described in the literature.

Chemical‑Stability and Formulation Feasibility Studies

The presence of a secondary alcohol and a tertiary‑alkyl amide provides handles for forced‑degradation studies (oxidation, hydrolysis) that can inform formulation strategies for related lead series. The compound’s REACH registration [3] indicates it can be legally sourced for laboratory R&D within the EU, supporting its use as a non‑regulated model substrate.

Quote Request

Request a Quote for N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3,3-dimethylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.